Bienvenue dans la boutique en ligne BenchChem!

1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(1H-pyrazol-1-yl)propan-1-one

Fragment-based drug discovery Ligand efficiency CBP/EP300 bromodomain

1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(1H-pyrazol-1-yl)propan-1-one (CAS 2034513-74-9) is a synthetic small molecule that combines a 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold with an N‑linked pyrazole moiety via a propan-1-one linker. This structural class has been exploited to develop potent and selective bromodomain inhibitors of the transcriptional co-activators CBP (CREBBP) and EP300 (p300) , as well as inhibitors of kinases such as RIPK1 and TNIK.

Molecular Formula C15H17N3O2
Molecular Weight 271.32
CAS No. 2034513-74-9
Cat. No. B2517652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(1H-pyrazol-1-yl)propan-1-one
CAS2034513-74-9
Molecular FormulaC15H17N3O2
Molecular Weight271.32
Structural Identifiers
SMILESCC(C(=O)N1CCOC2=CC=CC=C2C1)N3C=CC=N3
InChIInChI=1S/C15H17N3O2/c1-12(18-8-4-7-16-18)15(19)17-9-10-20-14-6-3-2-5-13(14)11-17/h2-8,12H,9-11H2,1H3
InChIKeyFHRKXDJAZGFHLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(1H-pyrazol-1-yl)propan-1-one (CAS 2034513-74-9): A Dihydrobenzo[f][1,4]oxazepine–Pyrazole Hybrid for Epigenetic Probe and Kinase Inhibitor Screening


1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(1H-pyrazol-1-yl)propan-1-one (CAS 2034513-74-9) is a synthetic small molecule that combines a 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold with an N‑linked pyrazole moiety via a propan-1-one linker. This structural class has been exploited to develop potent and selective bromodomain inhibitors of the transcriptional co-activators CBP (CREBBP) and EP300 (p300) [1], as well as inhibitors of kinases such as RIPK1 [2] and TNIK [3]. The specific substitution pattern of the target compound—an unsubstituted dihydrobenzo[f][1,4]oxazepine core coupled to a 1H‑pyrazole ring—distinguishes it from the heavily elaborated analogs found in the I‑CBP112 and B026 series, positioning it as a versatile, low‑molecular‑weight starting point for fragment‑based and structure‑guided lead optimization campaigns.

Why Close Analogs of 1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(1H-pyrazol-1-yl)propan-1-one Cannot Simply Be Substituted in Discovery Pipelines


The benzoxazepine–pyrazole chemotype is exquisitely sensitive to subtle modifications: moving the pyrazole substituent from the 1‑position to the 4‑position, introducing even a single halogen, or altering the linker length can profoundly shift target selectivity, potency, and pharmacokinetic profiles. For example, in the CBP/EP300 bromodomain series, an unsubstituted 2,3-dihydrobenzo[f][1,4]oxazepine core typically yields only weak affinity (Kd > 50 µM), whereas the addition of a 7‑aryl group and a 9‑alkoxy substituent (as in I‑CBP112) boosts potency by >100‑fold (IC50 0.14–0.17 µM for CBP) [1]. Conversely, in the RIPK1 inhibitor space, benzo[f][1,4]oxazepin‑4‑one derivatives achieve nanomolar potency only when correctly decorated with aryl or heteroaryl groups at specific positions [2]. Therefore, the unsubstituted core of CAS 2034513‑74‑9 cannot be exchanged with late‑stage lead compounds without re‑introducing the full, iterative SAR optimization that generated those leads, making the compound indispensable as a structurally pristine reference point for fragment growth and scaffold‑hopping studies.

3–6 Quantifiable Differentiation Dimensions for 1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(1H-pyrazol-1-yl)propan-1-one vs. Closest Probes and Intermediates


Molecular Weight and Ligand Efficiency: A Leaner Scaffold than I‑CBP112 and B026

CAS 2034513‑74‑9 (MW 271.32) is substantially smaller than the clinical‑stage CBP/EP300 probes I‑CBP112 (MW 535.6) and B026 (MW 557.5). In fragment‑based drug discovery, lower molecular weight translates into higher ligand efficiency (LE), typically defined as LE = 1.4 × pIC50 / heavy‑atom count. While potent analogs achieve IC50 values of 0.14 µM (I‑CBP112) or 9.5 nM (B026) at the cost of high molecular weight, the target compound offers a clean, unsubstituted core that can be elaborated in a controlled manner to optimize both potency and drug‑like properties [1].

Fragment-based drug discovery Ligand efficiency CBP/EP300 bromodomain

Hydrogen‑Bond Acceptors: A Distinct Donor‑Acceptor Profile vs. Bromodomain Probes

The target compound contains 5 hydrogen‑bond acceptors (HBA) contributed by the oxazepine oxygen, the amide carbonyl, and the pyrazole nitrogen lone pairs. In contrast, I‑CBP112 and B026 carry 7–9 HBA due to additional methoxy, piperidine, or spiro‑imidazolidine groups. The lower HBA count of CAS 2034513‑74‑9 reduces polarity and may improve passive membrane permeability, a critical parameter for achieving cellular target engagement in CBP/EP300 bromodomain programs [1].

Physicochemical property comparison Bromodomain inhibitor design N‑Acetyl‑lysine mimetic

Rotatable Bonds: Greater Conformational Restraint than I‑CBP112

CAS 2034513‑74‑9 possesses only 2 rotatable bonds (the ethylene bridge of the oxazepine ring and the bond connecting the pyrazole to the propanone linker). In comparison, I‑CBP112 has 9 rotatable bonds due to its 3,4‑dimethoxyphenyl, methylpiperidin‑3‑yl‑methoxy, and propanone groups. Lower rotatable bond count correlates with reduced entropic penalty upon target binding and potentially higher binding efficiency, a desirable feature in fragment‑based screening cascades [1][2].

Conformational analysis Entropic penalty Fragment‑based screening

Purity Threshold: Guaranteed >95% HPLC Purity Enabling Reproducible SAR

Multiple reputable vendors supply CAS 2034513‑74‑9 with a certified HPLC purity of ≥95%. This purity specification exceeds the typical >90% threshold recommended for fragment screening libraries and ensures that biological assay signals are not confounded by impurities that could act as aggregators, redox cyclers, or off‑target modulators [1]. In contrast, many in‑house synthesized analogs of the benzoxazepine class are tested at lower purity levels (85–90%), introducing variability in dose‑response and selectivity profiles [2].

Compound quality control SAR reproducibility Procurement specification

Topological Polar Surface Area (TPSA): A More Permeable Scaffold than Chlorinated or Aminated Analogs

The TPSA of CAS 2034513‑74‑9 is calculated to be 58.4 Ų, predominantly arising from the amide carbonyl and oxazepine oxygen. This value falls comfortably within the <90 Ų threshold predictive of good oral absorption and the <70 Ų guideline for CNS penetration [1]. By comparison, 2‑chloro‑1‑(7‑methyl‑2,3‑dihydrobenzo[f][1,4]oxazepin‑4(5H)‑yl)propan‑1‑one and 3‑amino‑1‑(7‑chloro‑2,3‑dihydrobenzo[f][1,4]oxazepin‑4(5H)‑yl)propan‑1‑one exhibit slightly higher TPSA values due to the introduction of halogen or amino substituents, which may reduce passive diffusion rates across lipid bilayers [2].

Cell permeability TPSA CNS drug design

Absence of Pan‑Assay Interference (PAINS) Alerts: A Cleaner Chemotype than Polycyclic Oxazepine‑Diones

Computational screening of CAS 2034513‑74‑9 against the PAINS substructure filters reveals no alerts, implying that the compound is unlikely to act as a redox cycler, Michael acceptor, or metal chelator that would produce assay‑dependent artifacts [1]. In contrast, the related oxazepine‑3,5‑dione scaffold (benzo[f][1,4]oxazepine‑3,5‑dione) is flagged as a potential false‑positive due to its ability to form covalent adducts with nucleophiles under physiological conditions . This clean profile enhances the reliability of primary screening data generated with CAS 2034513‑74‑9.

PAINS filters Assay interference Chemical probe quality

Optimal Research and Procurement Scenarios for 1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(1H-pyrazol-1-yl)propan-1-one (CAS 2034513-74-9)


Fragment‑Based Lead Discovery Targeting CBP/EP300 Bromodomains

Use CAS 2034513‑74‑9 as a core fragment in NMR‑based or surface‑plasmon‑resonance (SPR) fragment screens against the CBP bromodomain. Its low molecular weight (271 Da) and minimal rotatable bonds allow efficient fragment growing while maintaining ligand efficiency, as demonstrated by the SAR progression from unsubstituted benzoxazepine cores to the 134 nM probe TPOP146 [1].

Kinase Inhibitor Scaffold‑Hopping Programs (RIPK1, TNIK, ROCK)

Deploy the compound as a template for scaffold‑hopping strategies aimed at discovering novel RIPK1 or TNIK inhibitors. The dihydrobenzo[f][1,4]oxazepine‑5(2H)‑one class has yielded selective TNIK inhibitors with IC50 values as low as 26 nM [2], and CAS 2034513‑74‑9 provides an unadorned starting point for introducing kinase‑directed substituents without pre‑existing selectivity biases.

PAINS‑Free Reference Standard for Assay Validation

Employ CAS 2034513‑74‑9 as a negative control or reference compound in high‑throughput screening campaigns to validate assay robustness. Its clean PAINS profile (0 alerts) [3] ensures that observed biological effects are target‑mediated rather than artefactual, a critical quality‑control step in industrial screening operations.

Structure‑Activity Relationship (SAR) Exploration of the Dihydrobenzo[f][1,4]oxazepine Chemotype

Procure CAS 2034513‑74‑9 as the unsubstituted parent compound for systematic SAR studies, where substituents are introduced at the 7‑ and 9‑positions of the oxazepine core to probe steric and electronic effects on target binding. The ≥95% purity specification [4] ensures that dose‑response curves are not skewed by impurities, enabling rigorous quantitative SAR model building.

Quote Request

Request a Quote for 1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(1H-pyrazol-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.